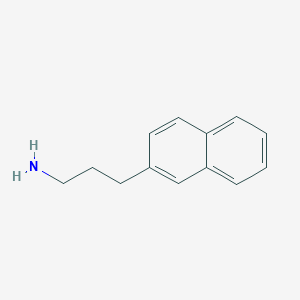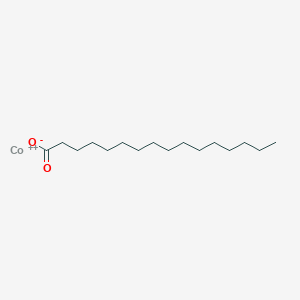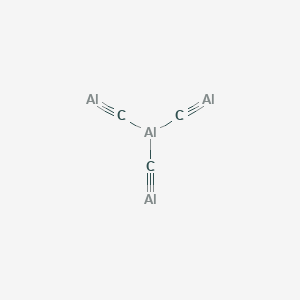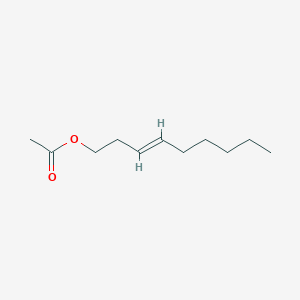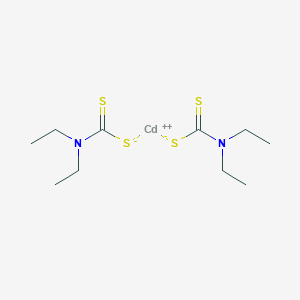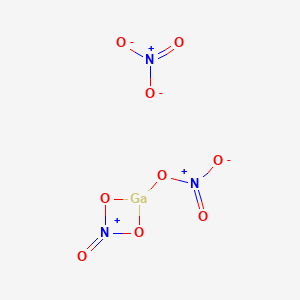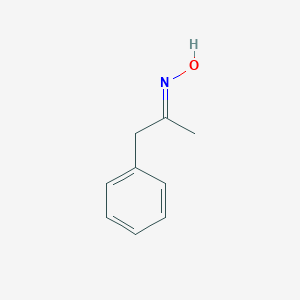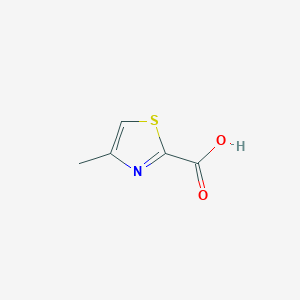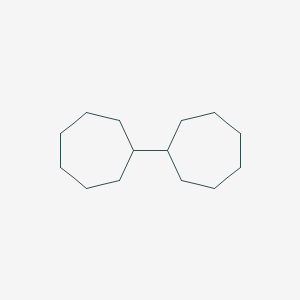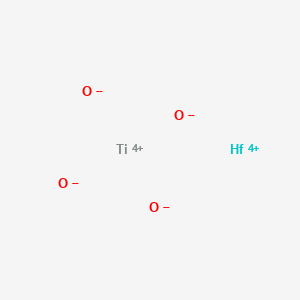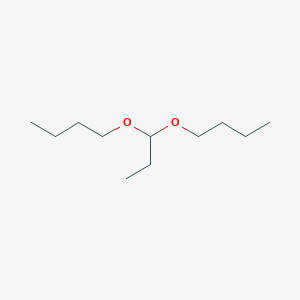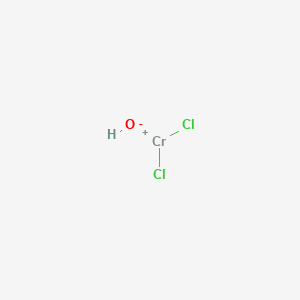![molecular formula Pb[TixZr1-x]O3<br>O5PbTiZ B082051 锆钛酸铅 CAS No. 12626-81-2](/img/structure/B82051.png)
锆钛酸铅
描述
Synthesis Analysis
The synthesis of lead titanium zirconium oxide involves various methods, each tailored to achieve specific material properties. For instance, the oxidant peroxo method (OPM) has been used to synthesize PbZr₁₋ₓTiₓO₃ with varying ratios of zirconium to titanium, demonstrating the ability to control the phase structure and particle size through careful adjustment of synthesis conditions (Camargo et al., 2009). Another approach involves the sol-gel process, which allows for the preparation of lead zirconate titanate (PZT) powders using different precursors for titanium and zirconium, highlighting the influence of precursors on crystallization behavior (Wu et al., 2005).
Molecular Structure Analysis
The molecular structure of lead titanium zirconium oxide significantly influences its properties and applications. Studies have shown that the structure can vary from amorphous to crystalline, depending on the synthesis conditions and subsequent heat treatment. For example, the use of the oxidant peroxo method resulted in spherical particles with diameters between 20 and 60 nm, and the presence of necks between particles treated at 700°C, indicative of a complex interplay between composition and thermal processing (Camargo et al., 2009).
Chemical Reactions and Properties
The chemical reactions and properties of lead titanium zirconium oxide are closely related to its synthesis and molecular structure. For instance, the formation of mixed-metal species at room temperature demonstrates the complex interactions between titanium or zirconium alkoxides and lead carboxylates, leading to structures based on triangular M2Pb cores (M = Zr, Ti), which are pivotal for the formation of perovskites (Brethon & Hubert-Pfalzgraf, 2006).
Physical Properties Analysis
The physical properties of lead titanium zirconium oxide, such as particle size, surface area, and porosity, are critical for its application in electronic devices. These properties are influenced by the synthesis method and conditions. For example, the sol-gel technique has been employed to achieve well-crystallized single-phase PZT powders with a homogeneous microstructure and small grain sizes, essential for high-performance piezoelectric devices (Wu et al., 2005).
Chemical Properties Analysis
The chemical properties of lead titanium zirconium oxide, including stability, reactivity, and compatibility with other materials, are pivotal for its integration into various applications. Research has highlighted the role of synthesis in determining these properties, with methods like the oxidant peroxo method enabling the control over the chemical composition and phase structure, which in turn influences the material's chemical stability and reactivity (Camargo et al., 2009).
科学研究应用
环境监测: Nguyen 和 Lunsford (2013) 开发了一种结合二氧化钛/二氧化锆的碳糊复合电极,用于检测水溶液中的镉和铅,显示了在环境监测应用中的潜力 (Nguyen & Lunsford, 2013).
压电材料: Gusev 等人 (2009) 研究了锆钛酸铅(一种压电陶瓷材料)的合成和烧结,重点介绍了其在电容器和传感器等应用中的潜力 (Gusev, Avvakumov, Karakchiev & Lyakhov, 2009).
电子应用: Tomar、Kuenhold 和 Katiyar (2000) 报道了 BaxSr1−xTiO3 薄膜的合成,该薄膜表现出铁电行为,与存储器件等电子应用相关 (Tomar, Kuenhold & Katiyar, 2000).
电光材料: Kumar、Rao 和 Chakra (2013) 研究了最初为电光应用开发的锆钛酸铅镧复合材料 (PLZT),也用于电容器、换能器、执行器和检测器 (Kumar, Rao & Chakra, 2013).
能量产生: Kitiyanan 和 Yoshikawa (2005) 合成了氧化锆和氧化钛纳米结构的混合氧化物,用作染料敏化太阳能电池中的电极,提高了太阳能转换效率 (Kitiyanan & Yoshikawa, 2005).
定量分析: Sugiyama、Kato 和 Miura (1993) 应用 X 射线光电子能谱确定了锆钛酸铅系统的组成,这对于准确的材料表征至关重要 (Sugiyama, Kato & Miura, 1993).
微观结构研究: Wang、Wang 和 Lin (2000) 研究了锆钛酸铅薄膜的微观结构,这对于优化其在存储器件和传感器等各种应用中的使用非常重要 (Wang, Wang & Lin, 2000).
纳米晶薄膜开发: Kleiner 等人 (2012) 研究了纳米晶锆钛酸铅薄膜的微观结构和组成,用于纳米技术和电子学的潜在应用 (Kleiner, Suchaneck, Adolphi, Ponomareva & Gerlach, 2012).
未来方向
There has been a large push towards finding alternatives to PZT due to legislations in many countries restricting the use of lead alloys and compounds in commercial products . Moreover, recent research has shown that using a safe solvent for the preparation of PZT can result in an enhancement of the electrical and piezoelectric properties .
属性
IUPAC Name |
lead(2+);oxygen(2-);titanium(4+);zirconium(4+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5O.Pb.Ti.Zr/q5*-2;+2;2*+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGPZNIAWCZYJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[Ti+4].[Zr+4].[Pb+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O5PbTiZr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00893914 | |
| Record name | Lead zirconate titanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00893914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Available as piezoelectric crystals; [Hawley] | |
| Record name | Lead zirconate titanate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2548 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Lead titanium zirconium oxide | |
CAS RN |
12626-81-2 | |
| Record name | Lead titanate zirconate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012626812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lead titanium zirconium oxide (Pb(Ti,Zr)O3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lead zirconate titanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00893914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lead titanium zirconium oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.467 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details














Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

